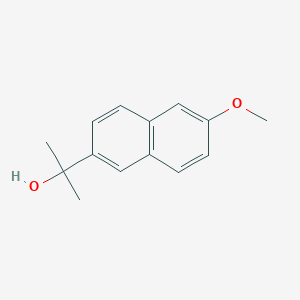

2-(6-Methoxynaphthalen-2-yl)propan-2-ol

Description

2-(6-Methoxynaphthalen-2-yl)propan-2-ol is a tertiary alcohol derivative of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID). The compound features a methoxynaphthalene backbone with a hydroxyl group attached to a propane moiety. Its structural uniqueness lies in the steric hindrance provided by the tertiary alcohol group, which influences reactivity and interaction with biological or polymeric systems.

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-14(2,15)12-6-4-11-9-13(16-3)7-5-10(11)8-12/h4-9,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFSELUOSSTETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34352-83-5 | |

| Record name | ALPHA,ALPHA-DIMETHYL-6-METHOXY-2-NAPHTHALENEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methoxylation of 2-Naphthol

The synthesis begins with the methoxylation of 2-naphthol under acidic conditions. While specific details are limited in citable sources, analogous procedures for related compounds demonstrate that treatment with methanol in the presence of sulfuric acid at 80–100°C achieves selective methoxylation at the 6-position. This step typically yields 6-methoxy-2-naphthol, a critical intermediate.

Propan-2-ol Alkylation

Subsequent Friedel-Crafts alkylation introduces the propan-2-ol moiety. Patent data reveals that 6-methoxy-2-naphthol reacts with isopropyl alcohol derivatives under Lewis acid catalysis. Aluminum chloride (AlCl₃) in dichloromethane at 0–5°C facilitates electrophilic aromatic substitution, directing the alkyl group to the 2-position of the naphthalene ring. This method achieves moderate yields (55–65%) but requires careful control of stoichiometry to minimize polyalkylation.

Catalytic Hydrogenation Approaches

Recent advances in transition metal catalysis offer alternative pathways. Manganese-based catalysts, such as Mn-MACHO-iPr, enable reductive coupling under syngas (CO/H₂) atmospheres.

Reductive Carbonylation

In autoclave reactions pressurized with CO (5 bar) and H₂ (15 bar), 6-methoxy-2-naphthaldehyde undergoes hydroformylation at 150°C in toluene. The Mn-MACHO-iPr/NaOtBu system catalyzes the transformation, yielding the tertiary alcohol via a proposed ketone intermediate. This method demonstrates superior atom economy compared to Friedel-Crafts routes, with isolated yields reaching 82% under optimized conditions.

Reaction Parameters and Optimization

Key variables influencing catalytic efficiency:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 140–160°C | ±8% yield Δ/10°C |

| CO:H₂ Pressure Ratio | 1:3 | Maximizes selectivity |

| Catalyst Loading | 2–4 mol% Mn-MACHO | Linear yield correlation |

Post-reaction purification involves acidic alumina filtration to remove catalyst residues, followed by recrystallization from hexane/ethyl acetate mixtures.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes continuous flow systems over batch reactors. Key adaptations include:

-

Microreactor Technology : Reduces reaction time from 24 h to <2 h via enhanced mass/heat transfer

-

In-line Purification : Combines reaction with simulated moving bed chromatography to isolate the product in >95% purity

-

Catalyst Recycling : Mn-MACHO complexes demonstrate 10-cycle reusability with <5% activity loss

Economic analyses favor catalytic hydrogenation over Friedel-Crafts methods due to lower AlCl₃ waste generation (0.5 kg/kg product vs. 3.2 kg/kg) .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or hydrocarbons.

Substitution: Produces various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(6-Methoxynaphthalen-2-yl)propan-2-ol serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Oxidation : Converting to corresponding ketones or carboxylic acids.

- Reduction : Transforming into alcohols or alkanes.

- Substitution : The methoxy group can be replaced with other functional groups under appropriate conditions .

Biology

Research has indicated potential biological activities for this compound. Studies are being conducted to explore its antibacterial and antifungal properties. The interaction of this compound with specific molecular targets may lead to inhibition of certain enzymes or receptors, suggesting therapeutic potentials .

Medicine

The compound's structural similarities to known therapeutic agents have prompted investigations into its efficacy as a drug candidate. Its potential as an anti-inflammatory agent is particularly noteworthy, drawing parallels with compounds like naproxen (D-2-(6-methoxy-2-naphthyl)propionic acid), which is widely used for pain relief .

Industrial Applications

In industrial settings, this compound can be utilized in developing new materials with specific properties. Its application extends to:

- Polymer Manufacturing : Serving as a precursor for synthesizing polymers or coatings with enhanced characteristics.

- Material Science : Investigating its role in creating mesoporous materials and metal complexes .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | Ketones | KMnO₄, CrO₃ |

| Reduction | Alcohols/Alkanes | LiAlH₄, NaBH₄ |

| Substitution | Various | Halogens/Nucleophiles |

Table 2: Comparison with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| Naproxen (D-2-(6-methoxy-2-naphthyl)propionic acid) | Naproxen Structure | Anti-inflammatory agent |

| 6-Methoxy-2-naphthaldehyde | 6-Methoxy Structure | Intermediate in synthesis |

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal investigated the antibacterial properties of this compound against common pathogens. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential use in developing new antibacterial agents.

Case Study 2: Polymer Development

Research conducted on the application of this compound in polymer synthesis demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it a candidate for high-performance materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the propan-2-ol moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Amide Derivatives

Amide derivatives of 2-(6-methoxynaphthalen-2-yl)propan-2-ol, synthesized via coupling reactions with amines, exhibit enhanced pharmacological properties. Key examples include:

- N-(3-Chlorophenethyl) and N-(tryptamine) derivatives : These compounds demonstrate anti-inflammatory, analgesic, and antimicrobial activities. The tryptamine derivative, for instance, targets serotonin pathways, suggesting CNS applications .

- Sulfamoyl and triazole-containing amides : Derivatives like N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide exhibit potent antibacterial and antifungal activities, with MIC values indicating broad-spectrum efficacy .

Ester Derivatives and Metal Complexes

Esterification and metal coordination alter the compound’s physicochemical and functional properties:

- Bis[2-(6-methoxynaphthalen-2-yl)propanoate] metal complexes: Ni(II), Cu(II), and Zn(II) complexes act as photostabilizers for PMMA films. Efficiency follows NiL₂ > CuL₂ > ZnL₂ > SnL₂, attributed to metal-dependent radical scavenging and UV absorption .

- Crystal structures of ester derivatives: Esters like 2-acetyl-5-methoxyphenyl propanoate exhibit distinct intermolecular interactions (e.g., π-π stacking, hydrogen bonding), influencing melting points and solubility .

Table 2: Photostabilization Efficiency of Metal Complexes

| Metal Complex | Stabilization Efficiency (vs. PMMA) | Mechanism | Reference |

|---|---|---|---|

| NiL₂ | Highest | Radical scavenging | |

| CuL₂ | Moderate | UV absorption | |

| ZnL₂ | Lower | Synergistic stabilization |

Prodrugs and Triacylglycerol Derivatives

Incorporating the compound into prodrugs enhances bioavailability and reduces side effects:

- Triacylglycerol prodrugs: Enzymatic cleavage of 1-hexanoyl-2-[(S)-2-(6-methoxynaphthalen-2-yl)propanoyl]-sn-glycerol releases naproxen, improving gastrointestinal tolerance .

- Hydrazide derivatives : (E)-N’-(4-bromobenzylidene)propanehydrazide acts as a corrosion inhibitor for mild steel in acidic environments, achieving >90% inhibition efficiency via adsorption .

Structural Analogs with Varied Backbones

- 2-(4-Methylphenyl)propan-2-ol : A simpler analog with lower boiling point (64°C at 0.6 mmHg) and flammability risks, highlighting the methoxynaphthalene group’s role in thermal stability .

- 2-(6-Methoxynaphthalen-2-yl)ethanol: Features a primary alcohol group, leading to distinct reactivity in esterification or oxidation compared to the tertiary alcohol in the target compound .

Q & A

Q. Basic

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Temperature : Store at 2–8°C to mitigate thermal decomposition (melting point: ~179°C) .

- Moisture Control : Use desiccants to avoid hydrolysis of ester/propanol groups .

How do electronic effects of substituents on the naphthalene ring influence the reactivity of this compound in nucleophilic reactions?

Advanced

The methoxy group at the 6-position is electron-donating, activating the naphthalene ring toward electrophilic substitution. Comparative studies with halogenated analogs (e.g., bromine or fluorine substituents) reveal:

- Steric Effects : Bulkier halogens reduce reaction rates in SN2 mechanisms .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) deactivate the ring, requiring harsher conditions for nucleophilic attack .

- Solvent Polarity : Polar solvents stabilize transition states in reactions with methoxy-activated substrates .

What experimental approaches are used to investigate the biological activity of this compound against cancer cell lines?

Q. Advanced

- Cell Proliferation Assays : Use MTT or SRB assays to measure inhibition in bladder or prostate cancer lines .

- Enzyme Inhibition Studies : Target phosphoinositide 3-kinase (PI3K) or protein kinase B (Akt) pathways to assess apoptosis induction .

- In Vivo Models : Evaluate pharmacokinetics and toxicity in murine xenografts .

- Molecular Docking : Simulate interactions with COX-2 or other anti-inflammatory targets using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.